molecular formula C5H7NO2S B1584062 Ethyl isothiocyanatoacetate CAS No. 24066-82-8

Ethyl isothiocyanatoacetate

Cat. No.: B1584062
CAS No.: 24066-82-8
M. Wt: 145.18 g/mol
InChI Key: IYPSSPPKMLXXRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isothiocyanatoacetate can be synthesized through a multi-step process involving the reaction of carbon disulfide with glycine ethyl ester hydrochloride in the presence of 4-methyl-morpholine and dichloromethane. The reaction is carried out at room temperature for approximately 10 minutes. Following this, the mixture is treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate in dichloromethane for 30 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of efficient purification techniques such as flash chromatography is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl isothiocyanatoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Fused Pyrimidines
  • Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates
  • Quinazoline
  • Benzothienopyrimidine
  • Benzofuropyrimidine

Mechanism of Action

The mechanism of action of ethyl isothiocyanatoacetate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly reactive and can undergo nucleophilic addition reactions, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison: Ethyl isothiocyanatoacetate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical syntheses compared to other isothiocyanates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex molecules .

Properties

IUPAC Name

ethyl 2-isothiocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSSPPKMLXXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885252
Record name Acetic acid, 2-isothiocyanato-, ethyl ester
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Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24066-82-8
Record name Ethyl 2-isothiocyanatoacetate
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Record name Acetic acid, 2-isothiocyanato-, ethyl ester
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Record name Acetic acid, 2-isothiocyanato-, ethyl ester
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Record name Acetic acid, 2-isothiocyanato-, ethyl ester
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Record name Ethyl isothiocyanatoacetate
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Record name Acetic acid, 2-isothiocyanato-, ethyl ester
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Synthesis routes and methods

Procedure details

Carbon disulfide (22.8 g., 0.3 mol.) in chloroform (40 ml.) was added over a period of one hour to a stirred suspension of glycine ethyl ester hydrochloride (41.7 g. 0.3 mol.) and triethylamine (60.7 g., 0.6 mol.) in methylene chloride (300 ml.) at -10° C. The reaction mixture was allowed to warm up to 10° C. and was stirred for 10 minutes at this temperature. The mixture was treated dropwise with ethyl chloroformate (32.6 g., 0.3 mol.) in chloroform (50 ml.) at 0°-5° C. over a period of 0.5 hour. The mixture was stirred for another 40 minutes at room temperature and triethylamine (30.4 g., 0.3 mol.) was added dropwise over a period of 15 minutes. The mixture was stirred for 1/4 hour at 0° C. and an additional 1/2 hour at room temperature and finally stored over night at 25° C. The mixture was washed with water (250 ml.), 2N hydrochloric acid (2 × 300 ml.), 5% sodium bicarbonate solution (4 × 300 ml.) and dried over anhydrous sodium sulfate. The solvent was evaporated at 40° C. (15 mm.) to yield 38.1 g. of crude isothiocyanate. Upon storage overnight, a red dye was produced. This may be eliminated by distillation of the isothiocyanate.*
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Ethyl isothiocyanatoacetate?

A: this compound serves as a valuable building block for various heterocyclic compounds. For instance, it reacts with diamines to yield 3-monosubstituted thiohydantoins []. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization. Additionally, this compound reacts with carboxylic acid hydrazides, leading to the formation of other heterocyclic structures through addition-cyclization reactions [].

Q2: Can this compound be utilized to synthesize more complex molecules?

A: Yes, research demonstrates its utility in synthesizing intricate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazole, a five-membered ring system often employed in nonlinear optical materials []. This synthesis leverages the reactivity of this compound, showcasing its potential in accessing complex heterocycles relevant to materials science.

Q3: Are there any challenges associated with using this compound in synthesis?

A: The reaction pathway with this compound can be influenced by the reagent's purity. For instance, when reacting with dialkylaminoamines, self-cyclization may occur if the this compound used is not sufficiently pure []. This highlights the importance of reagent quality in controlling reaction outcomes.

Q4: Beyond heterocycle synthesis, are there other applications of this compound?

A: Research indicates that this compound can be employed in the synthesis of protected β-hydroxy α-amino acids, valuable building blocks in peptide and natural product synthesis []. A specific catalyst system comprising triethylamine, magnesium(II) perchlorate, and bipyridine facilitates the reaction between this compound and various aromatic aldehydes to yield these protected amino acids.

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